molecular formula C3H5Cl2N3S B13500572 1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride

1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride

Cat. No.: B13500572
M. Wt: 186.06 g/mol
InChI Key: OTBASWZXMWLTNT-UHFFFAOYSA-N
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Description

1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride typically involves the reaction of 5-chloro-1,2,4-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include ethanol and dichloromethane .

Industrial Production Methods: For industrial production, the synthesis process is optimized to achieve high yields and purity. This involves the use of efficient catalysts and reaction conditions. The product is often purified using techniques such as recrystallization and chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, thiols, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the thiadiazole ring allows it to interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions .

Properties

Molecular Formula

C3H5Cl2N3S

Molecular Weight

186.06 g/mol

IUPAC Name

(5-chloro-1,2,4-thiadiazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C3H4ClN3S.ClH/c4-3-6-2(1-5)7-8-3;/h1,5H2;1H

InChI Key

OTBASWZXMWLTNT-UHFFFAOYSA-N

Canonical SMILES

C(C1=NSC(=N1)Cl)N.Cl

Origin of Product

United States

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